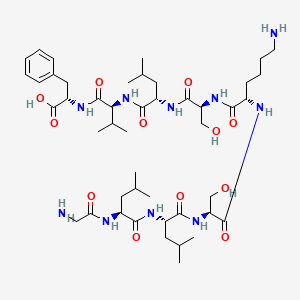

Mouse TREM-1 SCHOOL peptide

Description

Properties

Molecular Formula |

C46H78N10O12 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |

InChI Key |

ZUSCLEXGEXGNHH-CKJCXVCBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Mouse TREM-1 SCHOOL peptide mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of the Mouse TREM-1 SCHOOL Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses.[1][2][3] Expressed on neutrophils, monocytes, and macrophages, TREM-1 plays a critical role in the innate immune response to bacterial and fungal infections.[1][4] Upon engagement, TREM-1 synergizes with Toll-like receptor (TLR) signaling to enhance the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[5][6][7] While essential for pathogen clearance, dysregulated TREM-1 activation can lead to an excessive and detrimental inflammatory cascade, contributing to the pathophysiology of sepsis, septic shock, and other inflammatory diseases.[2][3][4]

This has made TREM-1 a compelling therapeutic target.[3] Various strategies have been developed to modulate its activity, including decoy receptors and ligand-competing peptides.[5][8] This guide focuses on a novel, ligand-independent approach to TREM-1 inhibition through peptides designed using the S ignaling C hain HO moOL igomerization (SCHOOL) model.[8][9] The exemplary this compound, GF9 , is a 9-amino acid peptide (GLLSKSLVF) derived from the transmembrane region of murine TREM-1.[8][10] Unlike other inhibitors, GF9 functions by directly disrupting the interaction between TREM-1 and its essential signaling partner, DAP12, thereby preventing signal transduction regardless of ligand presence.[8][9][11]

Core Mechanism of Action: Ligand-Independent Inhibition

The TREM-1/DAP12 Signaling Pathway

TREM-1 is a transmembrane receptor that lacks intrinsic signaling motifs in its short cytoplasmic tail.[7] To initiate intracellular signaling, TREM-1 associates with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12).[6][7][12] The signaling cascade proceeds as follows:

-

Ligand Binding & Receptor Clustering: Upon binding of a ligand, such as Peptidoglycan Recognition Protein 1 (PGLYRP1) or extracellular Cold-Inducible RNA-Binding Protein (eCIRP), TREM-1 receptors cluster on the cell surface.[5][13][14]

-

DAP12 Phosphorylation: This clustering brings the associated DAP12 molecules into proximity. The Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domain of DAP12 become phosphorylated by Src family kinases.[12][15][16]

-

Syk Kinase Recruitment: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk).[17][18]

-

Downstream Signal Amplification: Recruited Syk activates several downstream signaling pathways, including Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase (ERK), and Phospholipase C-γ (PLC-γ).[1][12][19]

-

Pro-inflammatory Response: This cascade culminates in the activation of transcription factors like NF-κB, leading to the robust production and secretion of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[7]

GF9 SCHOOL Peptide: Disrupting the TREM-1/DAP12 Interaction

The GF9 peptide represents a paradigm shift from conventional ligand-dependent inhibition. Its mechanism is based on the SCHOOL model, which posits that the interaction between receptor and signaling chains in the cell membrane is a critical control point.[8][9]

The GF9 peptide is designed to mimic the transmembrane domain of TREM-1 that interacts with DAP12.[8] By introducing this peptide, the crucial association between TREM-1 and DAP12 is disrupted.[8][11] This prevents the formation of functional signaling complexes upon receptor clustering, effectively silencing the TREM-1 pathway at its origin, before any downstream signaling can occur.[8][9][11] This ligand-independent mechanism is a key advantage, as it is effective regardless of which of the multiple TREM-1 ligands is driving the inflammation.[11]

Quantitative Data

The efficacy of the GF9 SCHOOL peptide has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Cytokine Inhibition

This table summarizes the effect of GF9 on cytokine production by LPS-stimulated macrophage cell lines.

| Cell Line | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |

| J774 | 50 ng/ml GF9 + LPS | Marked Reduction | Marked Reduction | Marked Reduction | [9] |

Table 2: In Vivo Efficacy in LPS-Induced Septic Shock Model

This table shows the survival outcomes in C57BL/6 mice challenged with a lethal dose of LPS and treated with GF9 peptide.

| Mouse Model | Treatment (Intraperitoneal) | Survival Outcome | Reference |

| C57BL/6 | Vehicle + 30 mg/kg LPS | ~10% Survival | [9] |

| C57BL/6 | 25 mg/kg GF9 + 30 mg/kg LPS | ~70% Survival | [9] |

| C57BL/6 | 150 mg/kg GF9 + 30 mg/kg LPS | Contributed to death | [9][10] |

| C57BL/6 | HDL-bound GF9 (2.5 mg/kg) + LPS | Significant survival improvement | [9] |

Note: A high dose (150 mg/kg) of GF9 was shown to be detrimental in the sepsis model, highlighting a specific therapeutic window. The peptide was non-toxic in healthy mice up to 300 mg/kg.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the GF9 peptide.

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis

Objective: To determine the effect of GF9 peptide on pro-inflammatory cytokine production by macrophages stimulated with a TLR agonist.

Materials:

-

J774 or RAW264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

GF9 peptide and control peptide (e.g., scrambled sequence)

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed J774 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Peptide Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentration of GF9 peptide (e.g., 50 ng/ml) or control peptide. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/ml. Include control wells with no peptide, no LPS, and peptide alone.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the GF9-treated wells to the LPS-only wells to determine the percentage of inhibition.

Protocol 2: Mouse Model of LPS-Induced Endotoxemia

Objective: To evaluate the in vivo efficacy of the GF9 peptide in protecting mice from lethal septic shock.

Materials:

-

8-10 week old C57BL/6 mice

-

GF9 peptide solution in a sterile vehicle (e.g., saline)

-

LPS from E. coli 055:B5

-

Sterile syringes and needles for intraperitoneal (i.p.) injection

Methodology:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, GF9 25 mg/kg, Control Peptide) with n=10 mice per group.

-

Peptide Administration: Administer the GF9 peptide or vehicle via i.p. injection at the specified dose (e.g., 25 mg/kg).

-

LPS Challenge: One hour after peptide administration, induce endotoxemia by injecting all mice (except a sham group) with a lethal dose of LPS (e.g., 30 mg/kg, i.p.).

-

Survival Monitoring: Monitor the mice hourly for the first 12 hours and then at regular intervals for up to 10 days. Record survival data.

-

Data Analysis: Generate Kaplan-Meier survival curves for each group and analyze for statistical significance using the log-rank test.

Conclusion

The GF9 SCHOOL peptide represents a significant advancement in the field of TREM-1 modulation. Its unique, ligand-independent mechanism of action—disrupting the foundational TREM-1/DAP12 signaling complex—offers a robust method for dampening the excessive inflammation characteristic of sepsis and other inflammatory disorders.[8][9][11] Quantitative in vitro and in vivo data demonstrate its potential to reduce inflammatory cytokine storms and improve survival in preclinical models of septic shock.[9] The detailed protocols provided herein offer a framework for further investigation and validation of this promising therapeutic strategy. For drug development professionals, the SCHOOL peptide concept provides a novel platform for designing highly specific, mechanism-based inhibitors for a range of receptor-mediated diseases.

References

- 1. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TREM-1 amplifies inflammation and ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TREM-1 (triggering receptor expressed on myeloid cells): a new player in acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cutting Edge: identification of neutrophil PGLYRP1 as a ligand for TREM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]

- 16. TREM2/DAP12 Signal Elicits Proinflammatory Response in Microglia and Exacerbates Neuropathic Pain | Journal of Neuroscience [jneurosci.org]

- 17. Essential Role of DAP12 Signaling in Macrophage Programming into a Fusion-Competent State - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TLR-mediated signaling pathways circumvent the requirement for DAP12 in mast cells for the induction of inflammatory mediator release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TREM-1 governs NLRP3 inflammasome activation of macrophages by firing up glycolysis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GF9: A Novel Ligand-Independent Peptide Inhibitor of TREM-1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of GF9, a novel peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). It details its unique ligand-independent mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to validate its efficacy.

Introduction: Targeting TREM-1 in Inflammatory Diseases and Cancer

Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein from the immunoglobulin superfamily, primarily expressed on neutrophils, monocytes, and macrophages.[1][2] It functions as a potent amplifier of inflammatory responses.[2][3] Upon activation, TREM-1 synergizes with pattern recognition receptors like Toll-like receptors (TLRs), leading to a heightened release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4] While this amplification is crucial for host defense, its dysregulation contributes to the pathology of numerous conditions, including sepsis, rheumatoid arthritis, and cancer.[2][3][5]

High expression of TREM-1 on tumor-associated macrophages (TAMs) is often correlated with poor survival rates in cancer patients.[3][6] Consequently, TREM-1 has emerged as a promising therapeutic target.[3] Traditional inhibition strategies have focused on blocking the interaction between TREM-1 and its yet-to-be-fully-identified ligand(s).[3][7] This guide focuses on a novel, ligand-independent approach embodied by the peptide inhibitor GF9.

GF9 is a nonapeptide (GFLSKSLVF) corresponding to the human TREM-1 transmembrane sequence (residues 213-221).[6][8] It was rationally designed based on the Signaling Chain Homooligomerization (SCHOOL) model.[3][5][7] This model posits that signaling is triggered by the homooligomerization of the associated signaling partner, DAP12.[9] GF9 is designed to specifically disrupt the transmembrane interaction between TREM-1 and DAP12, thereby inhibiting downstream signaling irrespective of ligand binding.[3][6][10]

Mechanism of Action

The TREM-1 Signaling Pathway

TREM-1 lacks intrinsic signaling motifs in its cytoplasmic tail.[1][4] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein 12 (DAP12).[1][4][11] Upon engagement of TREM-1 by its ligand, DAP12 becomes phosphorylated, initiating a downstream signaling cascade. This cascade involves kinases like Syk, which in turn activates pathways including PI3K, PLCγ, and MAPKs (p38, ERK), ultimately leading to the activation of transcription factors like NF-κB.[1][4][11] This results in the production of pro-inflammatory cytokines and chemokines.[4][11]

Ligand-Independent Inhibition by GF9

GF9 operates through a novel, ligand-independent mechanism.[3][7] Instead of competing with ligands for the extracellular domain of TREM-1, GF9 targets the crucial interaction between the transmembrane domains of TREM-1 and its signaling partner DAP12.[6][10] By disrupting this association, GF9 prevents the DAP12 homooligomerization required for signal initiation, effectively silencing the pathway even if TREM-1 is engaged by a ligand.[9][10]

Quantitative Data Summary

The efficacy of GF9 has been evaluated in several preclinical models, including sepsis, non-small cell lung cancer (NSCLC), and collagen-induced arthritis (CIA). The data demonstrates significant reduction in inflammatory markers and disease severity.

Table 1: In Vitro Cytokine Inhibition

Effect of GF9 on cytokine production in LPS-stimulated J774 macrophages.

| Cytokine | Treatment | Concentration | % Inhibition (vs. LPS alone) |

| TNF-α | GF9 | 50 ng/ml | ~60% |

| IL-6 | GF9 | 50 ng/ml | ~55% |

| IL-1β | GF9 | 50 ng/ml | ~70% |

| Data synthesized from descriptions in reference[3]. |

Table 2: In Vivo Efficacy in LPS-Induced Septic Shock

Effect of GF9 treatment on survival in mice challenged with LPS.

| Treatment Group | Dose | Survival Rate (%) |

| Vehicle Control | - | 5-10% |

| GF9 | Not Specified | 70-80% |

| Data cited from descriptions in reference[3]. |

Table 3: In Vivo Efficacy in NSCLC Xenograft Models

Effect of GF9 treatment on tumor growth in nude mice bearing H292 or A549 lung tumors.

| Xenograft Model | Treatment | Outcome |

| H292 (NSCLC) | GF9 | Significant delay in tumor growth |

| A549 (NSCLC) | GF9 | Significant delay in tumor growth |

| Data synthesized from descriptions in references[3][7]. |

Table 4: In Vivo Efficacy in Collagen-Induced Arthritis (CIA)

Effect of GF9 treatment on disease progression in a mouse model of rheumatoid arthritis.

| Parameter | Treatment Group | Result |

| Clinical Arthritis Score | GF9 | Significant reduction vs. vehicle |

| Plasma TNF-α | GF9 | Significant reduction vs. vehicle |

| Plasma IL-1 | GF9 | Significant reduction vs. vehicle |

| Plasma IL-6 | GF9 | Significant reduction vs. vehicle |

| Bone & Cartilage Damage | GF9 | Protection against damage |

| Data synthesized from descriptions in reference[5]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used in the evaluation of the GF9 peptide.

In Vitro Cytokine Release Assay

This assay quantifies the ability of GF9 to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.

-

Cell Culture: J774 macrophages are cultured in 48-well plates and allowed to adhere for 24 hours at 37°C.[3]

-

Treatment: Cells are pre-treated with GF9 peptide (e.g., 50 ng/ml) or a control peptide.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/ml) is added to the wells to induce an inflammatory response.[3]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: Cell-free supernatants are harvested.[3]

-

Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.[3]

-

Viability Assay: A parallel MTT assay is performed to ensure that the observed cytokine reduction is not due to cytotoxicity of the peptide.[3]

NSCLC Xenograft Mouse Model

This in vivo model assesses the anti-tumor activity of GF9 in a living organism.

-

Cell Preparation: Human lung carcinoma cell lines (H292 or A549) are cultured, harvested, and resuspended in a 1:1 mixture of RPMI 1640 medium and Matrigel.[3]

-

Animal Model: Female 6-8 week old immunodeficient mice (e.g., NU/J) are used.[3]

-

Tumor Establishment: 5 x 10⁶ viable cells are injected subcutaneously into the right flank of each mouse.[3]

-

Monitoring: Tumor volumes are calculated regularly using caliper measurements (Formula: V = π/6 × (length × width²)).[3]

-

Randomization & Treatment: When tumors reach an average volume of ~200 mm³, animals are randomized into treatment and control groups (n=10). Treatment with GF9 or vehicle is then initiated.[3]

-

Endpoint: The study continues for a predefined period, with tumor volumes and animal well-being monitored throughout. The primary endpoint is the difference in tumor growth between the treated and control groups.

LPS-Induced Septic Shock Model

This model is used to evaluate the protective effects of GF9 against systemic, lethal inflammation.

-

Animal Model: Mice are used for this experimental model of sepsis.[3]

-

Induction of Sepsis: Mice are challenged with a lethal dose of LPS via intraperitoneal injection to induce septic shock.[3][12]

-

Treatment: GF9 peptide or a vehicle control is administered to the mice, typically shortly before or after the LPS challenge.

-

Monitoring: The primary endpoint is survival, which is monitored over a period of several days.[3]

-

Secondary Analysis: In some studies, blood may be collected to measure plasma levels of pro-inflammatory cytokines like TNF-α and IL-6 to assess the systemic inflammatory response.[3]

Conclusion and Future Directions

The peptide GF9 represents a significant advancement in the field of TREM-1 therapeutics. Its novel, ligand-independent mechanism of action offers a distinct advantage over traditional receptor antagonists by directly disrupting the core signaling complex of TREM-1 and DAP12.[3][6] Preclinical data robustly demonstrates its potential in a range of inflammation-driven pathologies, including sepsis, cancer, and arthritis, by effectively reducing cytokine production and ameliorating disease severity.[3][5]

Further research, including pharmacokinetic and toxicology studies, will be essential to advance GF9 towards clinical trials. Additionally, the development of targeted delivery systems, such as encapsulation in high-density lipoprotein (HDL)-mimicking nanoparticles, has shown promise in increasing the peptide's half-life and therapeutic efficacy, paving the way for more effective treatment strategies for a variety of solid tumors and inflammatory disorders.[3][5][6][7]

References

- 1. TREM1 - Wikipedia [en.wikipedia.org]

- 2. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]

- 10. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Signaling Chain Homooligomerization (SCHOOL) Model

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the SCHOOL Model

The Signaling Chain Homooligomerization (SCHOOL) model is a conceptual framework that explains the mechanism of transmembrane signal transduction for a class of receptors known as Multichain Immune Recognition Receptors (MIRRs). These receptors are crucial components of the immune system and are involved in a wide array of cellular responses. The central tenet of the SCHOOL model is that the activation of MIRRs is driven by the ligand-induced homooligomerization of their signaling subunits.[1][2]

MIRRs are typically composed of separate ligand-binding and signal-transducing subunits. The SCHOOL model posits that in a resting state, there are stabilizing intra-receptor interactions between the transmembrane domains of these subunits. Upon ligand binding to the extracellular domain of the receptor, a conformational change is induced that disrupts these stabilizing interactions. This disruption exposes interaction sites on the signaling subunits, leading to inter-receptor homooligomerization – the formation of clusters of identical signaling chains. This oligomerization is the critical event that initiates the downstream signaling cascade within the cell.[1][2]

A key aspect of the SCHOOL model is that it is based on specific and druggable protein-protein interactions.[1] This provides a basis for the rational design of therapeutics that can modulate these signaling pathways.

Signaling Pathway and Logical Relationships

The SCHOOL model can be visualized as a series of sequential events that translate an extracellular signal into an intracellular response.

References

An In-depth Technical Guide to the Inhibition of the TREM-1 and DAP12 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammatory signaling in myeloid cells. Its function is critically dependent on its interaction with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12). This interaction initiates a signaling cascade that plays a significant role in the pathogenesis of various inflammatory diseases, including sepsis and rheumatoid arthritis. Consequently, the disruption of the TREM-1/DAP12 interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the TREM-1/DAP12 signaling axis, methodologies to study its interaction, and a summary of current inhibitory strategies.

The TREM-1/DAP12 Signaling Pathway

TREM-1 is a type I transmembrane protein characterized by a single V-type immunoglobulin-like extracellular domain, a transmembrane region, and a short cytoplasmic tail lacking any intrinsic signaling motifs.[1][2][3] For signal transduction, TREM-1 associates with DAP12, a homodimeric protein that contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain.[2][3][4][5][6]

Upon ligand binding to TREM-1, the complex undergoes a conformational change, leading to the phosphorylation of the tyrosine residues within the ITAM of DAP12 by Src family kinases.[5][6] This phosphorylation event creates docking sites for the tandem SH2 domains of the spleen tyrosine kinase (Syk).[3] The recruitment and subsequent activation of Syk trigger a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase C gamma (PLCγ), and the extracellular signal-regulated kinase (ERK) pathway.[5][6] This signaling cascade culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, including TNF-α and IL-8.[5][6]

Below is a diagram illustrating the TREM-1/DAP12 signaling pathway.

Inhibitors of the TREM-1/DAP12 Interaction

Several strategies have been developed to inhibit TREM-1 signaling, with a primary focus on disrupting the TREM-1/DAP12 interaction or preventing ligand binding. These inhibitors can be broadly categorized into peptides and small molecules.

| Inhibitor | Type | Mechanism of Action | Reference |

| GF9 | Peptide | A nonapeptide designed to interfere with TREM-1 signaling in a ligand-independent manner, potentially by disrupting the TREM-1/DAP12 complex. | [7][8][9] |

| VJDT | Small Molecule | A novel small molecule inhibitor that effectively blocks TREM-1 signaling. | [9][10] |

| LR12 (Nangibotide) | Peptide | A decoy peptide that likely functions by binding to TREM-1 ligands, thereby preventing their interaction with the receptor. | [2][7][9] |

| M3 | Peptide | An inhibitory peptide that is a ligand-dependent inhibitor, blocking TREM-1 binding to its ligand(s). | [9] |

| N1 | Peptide | A peptide inhibitor that acts in a ligand-dependent manner. | [7] |

| LP17 | Peptide | A decoy peptide that acts as a TREM-1 antagonist. | [11] |

| LSKSLVF | Peptide | A 7-amino acid peptide that targets the interaction site between TREM-1 and DAP12. |

Note: Specific IC50 values for these inhibitors are not consistently reported in the public domain and often require access to proprietary drug development data. However, the experimental protocols outlined in the following section can be utilized to determine these values.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify TREM-1/DAP12 Interaction

This protocol is adapted from a method used for the related TREM2/DAP12 interaction and can be optimized for TREM-1.[12]

Objective: To confirm the physical interaction between TREM-1 and DAP12 in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged TREM-1 (e.g., TREM-1-Myc) and tagged DAP12 (e.g., DAP12-GFP)

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer (0.5% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors)

-

Antibodies: anti-Myc, anti-GFP, and corresponding IgG controls

-

Protein A/G agarose beads

-

Wash buffer (lysis buffer with a lower concentration of detergent)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293T cells with TREM-1-Myc and DAP12-GFP expression plasmids.

-

After 24-48 hours, lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with either anti-Myc antibody or an IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GFP antibody to detect co-immunoprecipitated DAP12-GFP.

Split-Luciferase Assay for High-Throughput Screening of Inhibitors

This cell-based assay allows for the quantitative measurement of the TREM-1/DAP12 interaction and can be used to screen for inhibitors and determine their IC50 values.[13][14]

Objective: To quantify the TREM-1/DAP12 interaction in live cells and assess the efficacy of potential inhibitors.

Principle: The firefly luciferase enzyme is split into two non-functional fragments (N- and C-terminal). One fragment is fused to TREM-1 and the other to DAP12. If TREM-1 and DAP12 interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of its substrate, luciferin. Inhibitors of the interaction will disrupt this reconstitution, leading to a decrease in the luminescent signal.

Materials:

-

HEK293 cells

-

Expression plasmids for TREM-1 fused to one luciferase fragment (e.g., TREM-1-NLuc) and DAP12 fused to the other (e.g., CLuc-DAP12)

-

Transfection reagent

-

96-well white, clear-bottom cell culture plates

-

Luciferin substrate

-

Luminometer

-

Test compounds (potential inhibitors)

Procedure:

-

Co-transfect HEK293 cells with the TREM-1-NLuc and CLuc-DAP12 plasmids in a 96-well plate.

-

Allow the cells to express the fusion proteins for 24-48 hours.

-

Treat the cells with various concentrations of the test compounds for a defined period.

-

Add the luciferin substrate to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the dose-response curve and determine the IC50 value for each inhibitory compound.

Experimental and Logical Workflow for Inhibitor Development

The development of inhibitors targeting the TREM-1/DAP12 interaction follows a logical progression from initial screening to detailed characterization.

Conclusion

The TREM-1/DAP12 signaling pathway represents a critical axis in the amplification of inflammatory responses. The development of inhibitors that specifically target the interaction between these two proteins holds significant promise for the treatment of a wide range of inflammatory conditions. The experimental protocols and workflow described in this guide provide a robust framework for the identification and characterization of novel therapeutic agents targeting this key molecular interaction. Further research into the structural basis of the TREM-1/DAP12 complex will undoubtedly facilitate the design of more potent and specific inhibitors.

References

- 1. Reactome | Interaction of DAP12 and TREM1 [reactome.org]

- 2. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 7. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]

- 8. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]

- 10. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DAP12 Stabilizes the C-terminal Fragment of the Triggering Receptor Expressed on Myeloid Cells-2 (TREM2) and Protects against LPS-induced Pro-inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Discovery and Design of TREM-1 Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the strategies and methodologies employed in the discovery and design of peptides that inhibit the Triggering Receptor Expressed on myeloid cells-1 (TREM-1). As a key amplifier of inflammation, TREM-1 presents a compelling therapeutic target for a host of inflammatory diseases, sepsis, and cancer. This document details the underlying biology of TREM-1 signaling, outlines the principal design strategies for inhibitory peptides, summarizes key quantitative data, and provides detailed experimental protocols for their validation.

Introduction to TREM-1

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of innate immune cells, including neutrophils, monocytes, and macrophages.[1][2][3] The primary function of TREM-1 is not to initiate an inflammatory response on its own, but to amplify inflammatory signals triggered by other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[1][4][5] Upon activation, TREM-1 significantly boosts the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][6]

While the natural ligand for TREM-1 remains largely unconfirmed, several endogenous molecules have been proposed, including high-mobility group box 1 (HMGB1), heat shock protein 70 (Hsp70), and peptidoglycan recognition protein 1 (PGLYRP1).[7] Dysregulation and sustained activation of TREM-1 are implicated in the pathogenesis of numerous conditions, including sepsis, rheumatoid arthritis, inflammatory bowel disease, and various cancers.[7][8][9][10][11] This central role in amplifying inflammation makes TREM-1 an attractive target for therapeutic intervention.

The TREM-1 Signaling Pathway

TREM-1 itself lacks intrinsic signaling motifs in its short cytoplasmic tail.[2] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[1][2][7] Upon ligand binding to TREM-1, the receptor multimerizes, bringing the associated DAP12 molecules into close proximity. This clustering initiates a phosphorylation cascade starting with the tyrosine phosphorylation of DAP12's Immunoreceptor Tyrosine-based Activation Motif (ITAM) by Src family kinases.

The phosphorylated ITAM serves as a docking site for the spleen tyrosine kinase (Syk), which, upon activation, triggers several downstream pathways.[1][7] These include the activation of Phospholipase Cγ (PLCγ), Phosphatidylinositol 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs) like the extracellular signal-regulated kinase (ERK1/2).[1][2][12] Ultimately, these signaling cascades converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus to drive the expression of pro-inflammatory genes.[2]

References

- 1. TREM1 - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]

- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 12. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Triggering Receptor Expressed on Myloid Cells-1 (TREM-1) in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a pivotal amplifier of the inflammatory response, playing a critical role in the pathophysiology of a wide range of inflammatory diseases, including sepsis, inflammatory bowel disease, and rheumatoid arthritis. Expressed predominantly on neutrophils and monocytes/macrophages, TREM-1 activation leads to the potentiation of inflammatory signaling cascades, particularly those initiated by Toll-like receptors (TLRs), resulting in an exaggerated production of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth overview of the function of TREM-1 in the inflammatory response, detailing its signaling pathways, the quantitative impact of its activation on cytokine production, and established experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics targeting this critical pathway.

Introduction

Innate immunity constitutes the first line of defense against invading pathogens, relying on the recognition of conserved pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs).[1] The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a key cell surface receptor expressed on myeloid cells, including neutrophils, monocytes, and macrophages, that functions as a potent amplifier of inflammatory responses.[2][3] Upregulated in the presence of microbial products like lipopolysaccharide (LPS), TREM-1 activation synergizes with PRR signaling to enhance the production of pro-inflammatory mediators, contributing to the host defense but also to the excessive inflammation characteristic of severe inflammatory diseases.[4][5]

The TREM-1 Signaling Pathway

TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[2] Its short cytoplasmic tail lacks intrinsic signaling motifs; therefore, it relies on the association with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate intracellular signaling.[1][2]

Upon ligand binding, the TREM-1/DAP12 complex triggers a signaling cascade initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 by Src family kinases.[6][7] This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk), leading to its activation.[7] Activated Syk then propagates the signal downstream through multiple pathways, including:

-

Phospholipase Cγ (PLCγ): Activation of PLCγ leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of protein kinase C (PKC).[3][8]

-

Phosphoinositide 3-kinase (PI3K)/Akt: This pathway is crucial for cell survival and the production of certain cytokines.[2]

-

Mitogen-activated protein kinases (MAPKs): Activation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways leads to the activation of transcription factors such as AP-1.[2][3]

Ultimately, these signaling events converge on the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB), which orchestrates the transcription of a wide array of pro-inflammatory genes.[2]

Quantitative Impact of TREM-1 Activation

The activation of TREM-1 significantly amplifies the inflammatory response, leading to a marked increase in the production of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from various studies, illustrating the impact of TREM-1 on cytokine expression and cellular responses.

Table 1: Upregulation of TREM-1 Expression in Inflammatory Conditions

| Condition | Cell/Tissue Type | Fold Increase in TREM-1 mRNA | Reference |

| Rheumatoid Arthritis (RA) | Synovial Tissue | 6.5 | [9][10][11] |

| Collagen-Induced Arthritis (CIA) | Mouse Paws | 132 | [9][10][11] |

| Obesity with Type 2 Diabetes | Liver Biopsies | 4.96 (vs. non-obese) | [12] |

| Obesity with Type 2 Diabetes | Omentum Tissue | 5.62 (vs. non-obese) | [12] |

| Obesity with Type 2 Diabetes | Subcutaneous Tissue | 4.25 (vs. non-obese) | [12] |

Table 2: Effect of TREM-1 Activation on Cytokine and Chemokine Secretion

| Cell Type | Stimulus | Cytokine/Chemokine | Fold Increase/Concentration | Reference |

| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | TNF | Increased secretion | [4] |

| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | MCP-1 (CCL2) | Increased secretion | [4] |

| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-6 | Increased secretion | [4] |

| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-8 (CXCL8) | Increased secretion | [4] |

| Intestinal Macrophages (IBD patients) | Agonistic anti-TREM-1 mAb | IL-1β | Increased secretion | [4] |

| Kupffer Cells | HIV + TREM-1 Agonist | IL-1β (gene expression) | ~2-fold (vs. HIV alone) | [13] |

| Kupffer Cells | HIV + TREM-1 Agonist | TNFα (gene expression) | ~1.5-fold (vs. HIV alone) | [13] |

| Monocyte-Derived Macrophages | HIV + TREM-1 Agonist | IL-1β (protein) | ~150 pg/mL (vs. ~50 pg/mL) | [13] |

| Monocyte-Derived Macrophages | HIV + TREM-1 Agonist | IL-6 (protein) | ~4000 pg/mL (vs. ~2000 pg/mL) | [13] |

Table 3: Soluble TREM-1 (sTREM-1) Levels in Disease

| Condition | Fluid | sTREM-1 Concentration | Reference |

| Healthy Individuals | Plasma | 1.77–135 pg/mL | [5] |

| Septic Shock Patients | Plasma | 814 pg/mL (median) | [5] |

| Acute Stone Pyelonephritis | Serum | 98.6 pg/mL (vs. 68.4 pg/mL in controls) | [14] |

Key Experimental Protocols

The study of TREM-1 function relies on robust and reproducible experimental models of inflammation. Below are detailed methodologies for commonly used in vivo and in vitro techniques.

Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[15][16]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical scissors and forceps

-

3-0 silk suture

-

21-gauge needle

-

70% ethanol and povidone-iodine for sterilization

-

Wound clips or sutures for closing the incision

-

Warmed sterile saline for resuscitation

Procedure:

-

Anesthetize the mouse using an approved protocol.

-

Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.

-

Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.

-

Exteriorize the cecum, ensuring the blood supply is not compromised.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5.0 mm for moderate sepsis). The severity of sepsis can be modulated by the length of the ligated cecum.[15]

-

Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal content to be extruded.[15]

-

Carefully return the cecum to the peritoneal cavity.

-

Close the peritoneal wall and skin with sutures or wound clips.

-

Administer subcutaneous warmed sterile saline (e.g., 1 mL) for fluid resuscitation.[15]

-

Provide post-operative analgesia as per institutional guidelines.

-

Monitor the animals closely for signs of sepsis.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to induce a systemic inflammatory response mimicking certain aspects of Gram-negative bacterial sepsis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free saline

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of LPS in sterile, pyrogen-free saline.

-

Dilute the LPS stock solution to the desired final concentration. The dose of LPS can be varied to induce different severities of endotoxemia (e.g., 5-15 mg/kg for a lethal shock model).[17][18]

-

Inject the LPS solution intraperitoneally (i.p.) into the mice. A typical injection volume is 100-200 µL.

-

A control group of mice should be injected with an equivalent volume of sterile saline.

-

Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.

-

Collect blood and tissue samples at predetermined time points for analysis of cytokine levels, TREM-1 expression, and other inflammatory markers.

Measurement of TREM-1 Expression by Flow Cytometry

Materials:

-

Whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tissues

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding

-

Fluorochrome-conjugated antibodies:

-

Anti-mouse/human TREM-1

-

Antibodies to identify cell populations (e.g., anti-CD11b, anti-Ly6G for neutrophils; anti-CD11b, anti-F4/80 for macrophages/monocytes)

-

Isotype control antibodies

-

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cells of interest. For whole blood, red blood cell lysis may be required.

-

Wash the cells with FACS buffer.

-

Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the fluorochrome-conjugated anti-TREM-1 and other cell surface marker antibodies. Incubate for 30 minutes on ice in the dark. An isotype control should be used in a separate tube.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the cell population of interest to determine the percentage of TREM-1 positive cells and the mean fluorescence intensity (MFI).[19][20]

Measurement of Soluble TREM-1 (sTREM-1) by ELISA

Materials:

-

Plasma, serum, or cell culture supernatant samples

-

sTREM-1 ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Typically, the procedure involves coating a 96-well plate with a capture antibody specific for sTREM-1.

-

Samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentration of sTREM-1 in the samples is determined by comparing their absorbance to the standard curve.[21][22]

TREM-1 as a Therapeutic Target

The central role of TREM-1 in amplifying inflammation has made it an attractive target for therapeutic intervention in a variety of inflammatory diseases.[23] Several strategies are being explored to inhibit TREM-1 signaling:

-

Peptide Inhibitors: Small synthetic peptides, such as LR12 and LP17, have been developed to block TREM-1 activation.[6] These peptides are thought to act as decoy receptors, binding to the TREM-1 ligand and preventing its interaction with the receptor.[24] Another peptide, GF9, is a ligand-independent inhibitor that disrupts the interaction between TREM-1 and DAP12.[24][25][26]

-

Monoclonal Antibodies: Antagonistic monoclonal antibodies that bind to TREM-1 and block its activation are also under investigation.[23]

-

Soluble TREM-1 (sTREM-1): The naturally occurring soluble form of TREM-1 can act as a decoy receptor, and recombinant sTREM-1 has shown therapeutic potential in preclinical models.[6]

Conclusion

TREM-1 is a critical amplifier of the innate immune response, and its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases. A thorough understanding of its signaling pathways and its quantitative impact on the inflammatory milieu is essential for the development of targeted therapies. The experimental protocols detailed in this guide provide a foundation for the continued investigation of TREM-1 function and the evaluation of novel therapeutic agents. As research in this field progresses, targeting the TREM-1 pathway holds significant promise for the treatment of a wide spectrum of inflammatory disorders.

References

- 1. Role of TREM1-DAP12 in Renal Inflammation during Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. TREM1 - Wikipedia [en.wikipedia.org]

- 4. TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 8. ashpublications.org [ashpublications.org]

- 9. academic.oup.com [academic.oup.com]

- 10. TREM-1 expression is increased in the synovium of rheumatoid arthritis patients and induces the expression of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Increased expression of Triggering Receptor Expressed on Myeloid Cells-1 in the population with Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Diagnostic Value of Soluble Triggering Receptor Expressed on Myeloid Cells for Patients with Acute Stone Pyelonephritis [mdpi.com]

- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 17. dovepress.com [dovepress.com]

- 18. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Accuracy of plasma sTREM-1 for sepsis diagnosis in systemic inflammatory patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]

- 24. researchgate.net [researchgate.net]

- 25. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mouse TREM-1(213–221) GF9 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a crucial amplifier of inflammatory responses in myeloid cells. Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer. The Mouse TREM-1(213–221) GF9 peptide is a synthetic nonapeptide designed as a ligand-independent inhibitor of TREM-1 signaling. This guide provides a comprehensive overview of the GF9 peptide, focusing on its structure, mechanism of action, and the experimental methodologies relevant to its study.

Peptide Structure

While a definitive three-dimensional structure of the Mouse TREM-1(213–221) GF9 peptide determined by experimental methods such as X-ray crystallography or NMR spectroscopy is not publicly available, its primary structure is well-defined. The GF9 peptide was rationally designed based on the signaling chain homo-oligomerization (SCHOOL) model.[1]

Primary Structure

The amino acid sequence of the Mouse TREM-1(213–221) GF9 peptide is presented in Table 1. This sequence is derived from the transmembrane region of murine TREM-1.[2][3]

| Parameter | Value |

| Peptide Name | Mouse TREM-1(213–221) GF9 |

| Amino Acid Sequence | GLLSKSLVF |

| Molecular Formula | C47H85N9O10 |

| Molecular Weight | 956.24 g/mol |

| Origin | Murine TREM-1 Transmembrane Region |

Table 1: Primary Structure of Mouse TREM-1(213–221) GF9 Peptide

Mechanism of Action and Signaling Pathway

The GF9 peptide functions by disrupting the interaction between TREM-1 and its signaling partner, DAP12.[2][3][4] This interference with the formation of the TREM-1/DAP12 signaling complex is the basis for its anti-inflammatory effects.[2][5]

Upon activation by its yet-to-be-fully-characterized ligands, TREM-1 associates with the transmembrane adapter protein DAP12. This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12. The phosphorylated ITAM recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K/Akt, Ras/ERK/MAPK, and NF-κB pathways.[2] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.

The GF9 peptide, derived from the TREM-1 transmembrane domain, is thought to prevent the proper association of TREM-1 with DAP12, thereby inhibiting the initiation of this inflammatory cascade.[5]

References

- 1. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

role of TREM-1 in sepsis and cancer

An In-depth Technical Guide on the Role of TREM-1 in Sepsis and Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a critical amplifier of inflammatory signaling in the innate immune system. Expressed predominantly on neutrophils, monocytes, and macrophages, TREM-1 plays a pivotal role in the pathophysiology of acute and chronic inflammatory conditions. This technical guide provides a comprehensive overview of the dual , two seemingly disparate diseases linked by the common thread of inflammation. We delve into the molecular mechanisms, signaling pathways, and the potential of TREM-1 as a diagnostic biomarker and a therapeutic target. This document summarizes key quantitative data, details common experimental protocols for TREM-1 investigation, and provides visual diagrams of critical pathways and workflows to aid researchers and drug development professionals in this burgeoning field.

The TREM-1 Receptor: Structure and Function

TREM-1 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] Its gene is located on human chromosome 6p21.[2] The receptor consists of an extracellular V-type immunoglobulin-like domain, a transmembrane region, and a short cytoplasmic tail. Lacking an intrinsic signaling motif, TREM-1 relies on its association with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12), for signal transduction.[3][4] Upon ligand binding, DAP12 becomes phosphorylated on its immunoreceptor tyrosine-based activation motifs (ITAMs), initiating a downstream signaling cascade that potently amplifies inflammation.[3]

The Role of TREM-1 in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[2][3] TREM-1 is a crucial mediator in the hyperinflammatory state of septic shock.[5][6]

Pathophysiology and Signaling

During infection, the expression of TREM-1 is significantly upregulated on the surface of neutrophils and monocytes.[5][7] Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), stimulate Toll-like receptors (TLRs), which in turn increases TREM-1 expression.[2][8]

The engagement of TREM-1, likely by endogenous ligands released from damaged tissues or pathogens, triggers the phosphorylation of DAP12. This recruits and activates the spleen tyrosine kinase (Syk), which subsequently activates downstream pathways including PI3K/Akt, MAPK/ERK, and phospholipase C (PLC).[3] These signaling events culminate in the activation of transcription factors like NF-κB, leading to a massive production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[3][7][9]

Crucially, TREM-1 and TLRs act in synergy. Co-activation of TREM-1 and TLR4 can amplify the production of pro-inflammatory cytokines by up to 25-fold compared to TLR4 activation alone, creating a powerful inflammatory feedback loop that drives the pathology of septic shock.[3]

Soluble TREM-1 (sTREM-1) as a Biomarker

During inflammation, the extracellular domain of TREM-1 can be cleaved from the cell surface, releasing a soluble form (sTREM-1) into biological fluids like plasma, urine, and bronchoalveolar lavage fluid.[7][9] Numerous studies have shown that sTREM-1 levels are significantly elevated in patients with sepsis compared to those with non-infectious inflammatory conditions.[9] This has positioned sTREM-1 as a promising biomarker for the early diagnosis of sepsis and for prognosticating disease severity and mortality.[3]

| Parameter | Sepsis Patients | Control/Non-Infectious Inflammation | Reference |

| Membrane TREM-1 Expression | 3- to 5-fold increase on peritoneal macrophages in a mouse CLP model | Low basal levels | [7] |

| sTREM-1 Plasma Levels (Severe Sepsis) | 339.5 ± 28.9 pg/mL | 42.6 ± 7.9 pg/mL (Healthy Controls) | (Example data, specific values vary by study) |

| sTREM-1 BAL Fluid (VAP) | >200 pg/mL | <100 pg/mL (Non-VAP) | (Example data, specific values vary by study) |

| Mortality Association | Elevated sTREM-1 levels associated with increased mortality in septic shock | N/A | [3] |

Table 1: Summary of Quantitative Data on TREM-1 in Sepsis. (CLP: Cecal Ligation and Puncture; VAP: Ventilator-Associated Pneumonia; BAL: Bronchoalveolar Lavage).

Therapeutic Targeting in Sepsis

Given its role as an inflammatory amplifier, blocking the TREM-1 pathway is an attractive therapeutic strategy. The goal is to dampen the excessive inflammatory response without causing broad immunosuppression, thereby preserving the host's ability to clear pathogens.[2] Strategies include:

-

Peptide Inhibitors: Small synthetic peptides like LP17 and nangibotide (LR12) act as decoy receptors, binding to the TREM-1 ligand and preventing receptor activation.[9][10] In animal models of septic shock, administration of these peptides reduced cytokine production and significantly improved survival.[2][7]

-

TREM-1/Fc Fusion Proteins: Recombinant proteins consisting of the extracellular domain of TREM-1 fused to an immunoglobulin Fc fragment can also act as decoys to neutralize TREM-1 ligands.[2][10]

-

Monoclonal Antibodies: Antagonistic antibodies that block TREM-1 signaling are also under investigation.[3]

The Role of TREM-1 in Cancer

Chronic inflammation is a recognized hallmark of cancer, creating a microenvironment that promotes tumor initiation, growth, and metastasis.[11] TREM-1 has emerged as a key player in linking inflammation and cancer.

TREM-1 in the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), are abundant in the TME and often exhibit an immunosuppressive, pro-tumoral phenotype.[12][13] TREM-1 is highly expressed on these tumor-infiltrating myeloid cells.[12][14]

Activation of TREM-1 on TAMs and MDSCs can:

-

Promote Tumor Growth: By secreting pro-inflammatory cytokines, chemokines (e.g., CCL2), and growth factors that support cancer cell proliferation and survival.[4][15]

-

Induce Angiogenesis: By stimulating the release of angiogenic factors.

-

Facilitate Invasion and Metastasis: By producing matrix metalloproteinases (MMPs) that degrade the extracellular matrix.

-

Drive Immunosuppression: By recruiting regulatory T cells (Tregs) and impairing the function of cytotoxic CD8+ T cells, thereby helping the tumor evade immune destruction.[16]

In several cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC), high expression of TREM-1 in the TME or elevated sTREM-1 levels are associated with advanced tumor stage, recurrence, and poor patient survival.[8][11][17]

Quantitative Data on TREM-1 in Cancer

| Cancer Type | Finding | Impact on Survival | Reference |

| Hepatocellular Carcinoma (HCC) | High TREM-1 expression in tumor tissue | Lower 5-year survival (51.3% vs 62.8% for low TREM-1) | [11] |

| Non-Small Cell Lung Cancer (NSCLC) | High TREM-1 expression on TAMs | Correlated with reduced Disease-Free and Overall Survival | [11] |

| Breast Cancer (FID subtype) | Low TREM-1 levels | Associated with favorable response to neoadjuvant therapy | [11] |

| Papillary Thyroid Carcinoma | Significantly higher TREM-1 mRNA expression in tumor vs. normal tissue | Associated with poorer prognosis | [11] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | TREM-1 expression upregulated with increasing tumor grade | High TREM-1 associated with shorter survival time | [17] |

| Pan-Cancer (TCGA Analysis) | TREM-1 transcript levels elevated in most tumor types vs. normal tissue | High TREM-1 associated with worse survival in LIHC and GBM | [18] |

Table 2: Summary of Quantitative Data on TREM-1 in Various Cancers. (FID: Fairly Inflamed-Dominant; TCGA: The Cancer Genome Atlas; LIHC: Liver Hepatocellular Carcinoma; GBM: Glioblastoma Multiforme).

Therapeutic Targeting in Cancer

The role of TREM-1 in cancer is complex, offering two distinct therapeutic avenues:

-

TREM-1 Inhibition: For many solid tumors where TREM-1 promotes an immunosuppressive TME, its blockade is a promising strategy.

-

TREM-1 Agonism: In contrast, activating TREM-1 on myeloid cells could be beneficial.

-

Agonistic Antibodies: An agonistic anti-TREM-1 antibody (PY159) has been developed to intentionally activate myeloid cells.[12][15] The goal is to repolarize immunosuppressive myeloid cells into a pro-inflammatory, anti-tumor state, enhancing T cell activation and promoting tumor destruction. This strategy is being explored for its potential to turn "cold" tumors (lacking immune infiltrate) into "hot" tumors that are more responsive to immunotherapy.[12]

-

Key Experimental Protocols

Investigating the role of TREM-1 requires robust and reproducible methodologies. Below are generalized protocols for common assays.

Soluble TREM-1 (sTREM-1) ELISA

This protocol describes a standard sandwich ELISA for the quantitative measurement of sTREM-1 in serum, plasma, or cell culture supernatants.

Principle: A capture antibody specific for TREM-1 is coated onto a 96-well plate. Samples and standards are added, and any TREM-1 present is bound. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of bound TREM-1.[20][21]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized standards, and prepare wash buffers and assay diluents as per the kit manufacturer's instructions.[22] Prepare serial dilutions of the standard to generate a standard curve.

-

Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[22]

-

Incubation: Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[22]

-

Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[22]

-

Washing: Repeat the wash step.

-

Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[22]

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[22]

-

Reaction Stop: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[22]

-

Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of sTREM-1 in the samples by interpolating their OD values from the standard curve.

Flow Cytometry for Cell-Surface TREM-1

This protocol outlines the detection and quantification of TREM-1 expression on the surface of myeloid cells (e.g., from whole blood, PBMCs, or dissociated tissues).

Principle: A cocktail of fluorescently-labeled antibodies is used to identify specific cell populations (e.g., monocytes, neutrophils) and quantify the expression of TREM-1 on their surface. Cells are analyzed on a flow cytometer.

Methodology:

-

Cell Preparation:

-

For whole blood, collect blood in heparin or EDTA tubes. An RBC lysis step may be required.

-

For tissues, mechanically and enzymatically dissociate the tissue to create a single-cell suspension.

-

Wash cells with FACS buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).

-

-

Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Surface Staining: Add a pre-titrated cocktail of fluorescently-labeled antibodies to the cells. This should include:

-

A viability dye (to exclude dead cells).

-

Lineage markers (e.g., CD45 for leukocytes, CD11b for myeloid cells, CD14 for monocytes, CD15/CD66b for neutrophils).

-

Anti-TREM-1 antibody (conjugated to a fluorophore like APC or PE).[23]

-

An isotype control corresponding to the anti-TREM-1 antibody.

-

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Fixation (Optional): Resuspend cells in a fixation buffer (e.g., 1-4% PFA) if storage is required. Otherwise, resuspend in FACS buffer.

-

Data Acquisition: Acquire events on a flow cytometer. Collect a sufficient number of events for statistical analysis.

-

Data Analysis:

-

Gate on singlets, then live cells.

-

Gate on the leukocyte population of interest (e.g., CD45+).

-

Further gate on myeloid subsets (e.g., CD11b+ CD14+ for monocytes).[24]

-

Analyze the expression of TREM-1 on the final gated population, using the isotype control to set the negative gate. Quantify the percentage of positive cells and the Median Fluorescence Intensity (MFI).

-

Immunohistochemistry (IHC) for TREM-1 in Tissues

This protocol is for the detection of TREM-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitope. A primary antibody specific to TREM-1 is applied, followed by a secondary antibody conjugated to an enzyme (like HRP). A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization by microscopy.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 min each).

-

Transfer through graded alcohols: 100% (2 changes), 95%, 70%, 50% (5 min each).[25]

-

Rinse in distilled water.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath (e.g., 100°C for 10-20 min).[25] Let cool to room temperature.

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-30 minutes to quench endogenous peroxidase activity.[25] Rinse with wash buffer (e.g., PBS-T).

-

Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS-T) for 1 hour at room temperature to block non-specific binding sites.[25]

-

Primary Antibody: Incubate sections with the primary anti-TREM-1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[25]

-

Washing: Rinse slides with wash buffer (3 changes, 5 min each).

-

Secondary Antibody: Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[25]

-

Washing: Repeat the wash step.

-

Detection:

-

If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent.

-

Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

-

-

Counterstain: Lightly counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene. Coverslip the slides using a permanent mounting medium.

-

Analysis: Examine under a light microscope. TREM-1 positive cells will exhibit a brown (DAB) stain. The intensity and localization of the staining can be scored semi-quantitatively.

Conclusion and Future Directions

TREM-1 stands at the crossroads of inflammation, infection, and oncology. In sepsis, its role as a potent amplifier of the innate immune response makes it a key diagnostic marker and a prime target for therapies aimed at mitigating the devastating cytokine storm. In cancer, its function is more nuanced; it can drive tumor progression by fostering a chronic inflammatory and immunosuppressive microenvironment, but it can also be harnessed via agonistic therapies to reinvigorate anti-tumor immunity.

Future research should focus on the definitive identification of all endogenous TREM-1 ligands, which remains a critical knowledge gap. Further elucidation of the distinct downstream signals in different myeloid subsets within the TME will be crucial for designing context-specific therapies. For drug development professionals, the challenge lies in creating highly specific modulators (inhibitors or agonists) and developing companion diagnostics to identify patient populations most likely to benefit from TREM-1 targeted therapies, ultimately translating our growing understanding of this powerful receptor into clinical success.

References

- 1. TREM1 (D7D6I) Rabbit mAb (Flow Specific) | Cell Signaling Technology [cellsignal.com]

- 2. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. TREM-1 amplifies inflammation and ... | Article | H1 Connect [archive.connect.h1.co]

- 6. TREM-1 amplifies inflammation and is a crucial mediator of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical review: Role of triggering receptor expressed on myeloid cells-1 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. TREM-1 as a potential therapeutic target in neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]

- 12. ovid.com [ovid.com]

- 13. mdpi.com [mdpi.com]

- 14. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 17. TREM-1 as a potential prognostic biomarker associated with immune infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human TREM1 ELISA Kit (EHTREM1) - Invitrogen [thermofisher.com]

- 21. biosensis.com [biosensis.com]

- 22. raybiotech.com [raybiotech.com]

- 23. TREM-1 multimerization is essential for its activation on monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]